

Application of A-395 in Chromatin Immunoprecipitation (ChIP)

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Compound of Interest

Compound Name: A-395
Cat. No.: B15586389

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

A-395 is a potent and selective chemical probe that antagonizes the protein-protein interactions within the Polycomb Repressive Complex 2 (PRC2).[1][2] Specifically, **A-395** targets the embryonic ectoderm development (EED) subunit, binding to its H3K27me3-binding pocket.[1][2] This action prevents the allosteric activation of the catalytic subunit EZH2, leading to a reduction in histone H3 lysine 27 di- and trimethylation (H3K27me2 and H3K27me3).[1] Given its specific mechanism of action, **A-395** is a valuable tool for studying the role of PRC2 in gene regulation. Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions. The combination of **A-395** treatment with ChIP can be utilized to study the consequences of PRC2 inhibition on its genomic localization and the landscape of H3K27me3 marks.

This document provides detailed protocols and data on the application of **A-395** in ChIP experiments, designed for researchers in epigenetics, cancer biology, and drug development.

Data Presentation

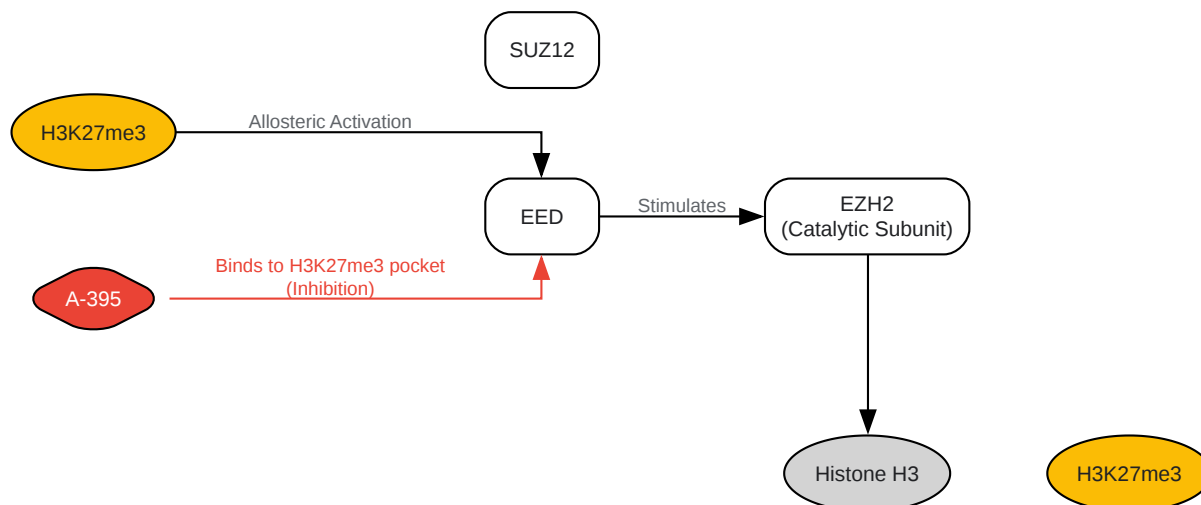
The following table summarizes the key quantitative data for **A-395**, providing a reference for its potency and cellular activity.

Parameter	Value	Description	Reference
IC ₅₀ (PRC2 complex)	18 nM	Concentration of A-395 required to inhibit 50% of the activity of the trimeric PRC2 complex (EZH2-EED-SUZ12).	[1]
IC ₅₀ (H3K27me3 peptide binding to EED)	7 nM	Concentration of A-395 required to compete for 50% of H3K27me3 peptide binding to EED.	[1]
IC ₅₀ (cellular H3K27me3)	90 nM	Concentration of A-395 required to reduce H3K27me3 levels by 50% in cells.	[1][3]
IC ₅₀ (cellular H3K27me2)	390 nM	Concentration of A-395 required to reduce H3K27me2 levels by 50% in cells.	[1][3]
Binding Affinity (Kd)	1.5 nM	Dissociation constant for the binding of A-395 to the EED subunit.	[3]

Signaling Pathway and Mechanism of Action

A-395 functions as a direct inhibitor of the PRC2 complex by disrupting a key protein-protein interaction necessary for its full enzymatic activity. The following diagram illustrates the

mechanism of action of **A-395**.



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Figure 1: Mechanism of action of **A-395** on the PRC2 complex.

Experimental Protocols

The following protocol outlines the steps for treating cells with **A-395** prior to performing a standard chromatin immunoprecipitation assay. This procedure is designed to assess the impact of PRC2 inhibition on target protein binding to chromatin.

I. Cell Culture and **A-395** Treatment

- **Cell Seeding:** Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting. The number of cells required will depend on the target protein and antibody efficiency, but a starting point of $2-5 \times 10^7$ cells per ChIP is recommended.[4]
- **A-395 Preparation:** Prepare a stock solution of **A-395** in DMSO. For example, a 10 mM stock solution.
- **A-395 Treatment:** Dilute the **A-395** stock solution in fresh culture medium to the desired final concentration. A starting concentration range of 100 nM to 1 μ M is recommended, based on

the cellular IC₅₀ values. A DMSO-only treated control should be run in parallel. The treatment duration should be optimized, but a typical range is 24-72 hours to allow for changes in histone modifications.

- Harvesting: After the treatment period, proceed with the cross-linking step of the ChIP protocol.

II. Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

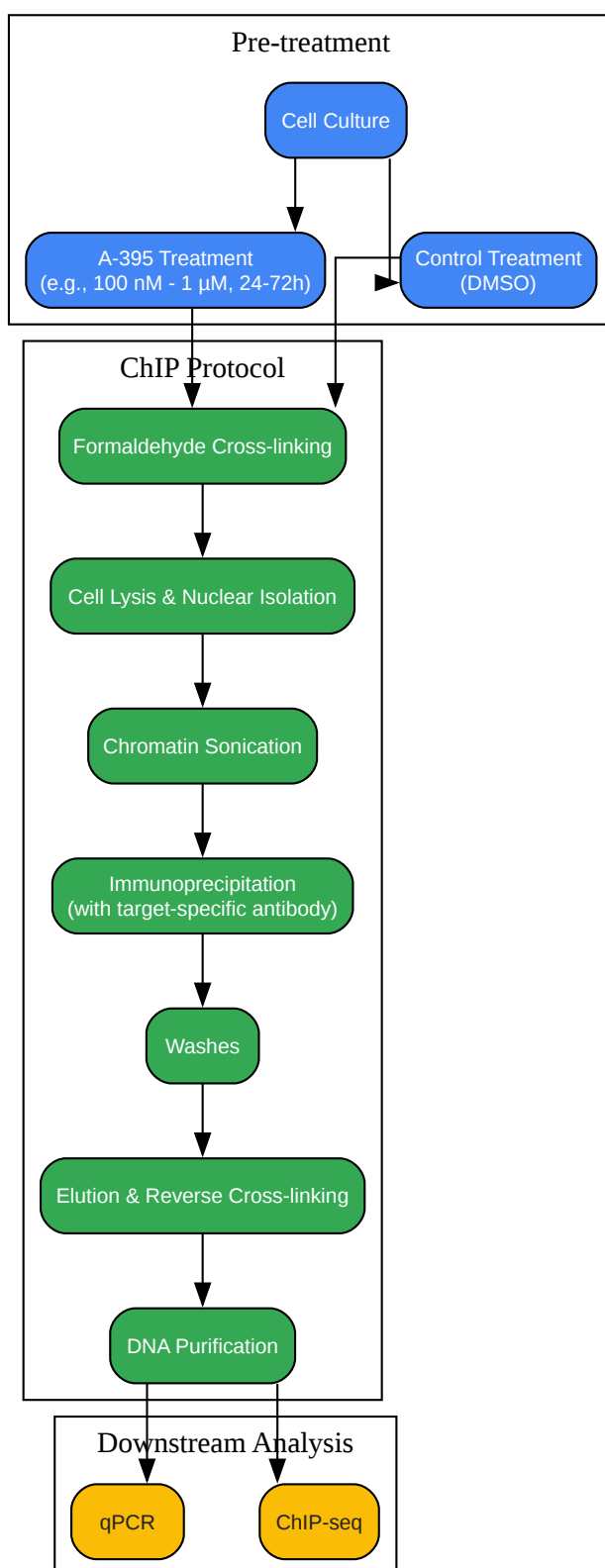
- Cross-linking:
 - To the cell culture medium, add formaldehyde to a final concentration of 1%.
 - Incubate for 10 minutes at room temperature with gentle swirling.[\[5\]](#)
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
 - Incubate for 5 minutes at room temperature.
 - Wash the cells twice with ice-cold PBS.[\[5\]](#)
- Cell Lysis and Nuclear Isolation:
 - Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
 - Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and protease inhibitors) to isolate the nuclei.
 - Pellet the nuclei by centrifugation and discard the supernatant.
- Chromatin Fragmentation (Sonication):
 - Resuspend the nuclear pellet in a sonication buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).

- Sonicate the chromatin to an average size of 200-1000 bp. Optimization of sonication conditions is critical for a successful ChIP experiment.
- Centrifuge the sonicated lysate to pellet cellular debris. The supernatant contains the soluble chromatin.
- Immunoprecipitation:
 - Take a small aliquot of the sheared chromatin to serve as the "input" control.
 - Dilute the remaining chromatin with ChIP dilution buffer (e.g., containing Triton X-100, NaCl, and protease inhibitors).
 - Pre-clear the chromatin with Protein A/G magnetic beads for 1-2 hours at 4°C.
 - Add the specific antibody (e.g., anti-EZH2, anti-SUZ12, or anti-H3K27me3) to the pre-cleared chromatin and incubate overnight at 4°C with rotation. An IgG control should be included.
 - Add blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
- Washes:
 - Wash the beads sequentially with a series of wash buffers to remove non-specifically bound chromatin. Typically, this includes a low salt wash buffer, a high salt wash buffer, a LiCl wash buffer, and a TE buffer.[4]
- Elution and Reverse Cross-linking:
 - Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
 - Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4-5 hours or overnight.[4] The input sample should also be subjected to reverse cross-linking.
- DNA Purification:

- Treat the samples with RNase A and Proteinase K.
- Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.[4]
- Elute the purified DNA in nuclease-free water or a suitable elution buffer.
- Analysis:
 - Quantify the enriched DNA using qPCR with primers for specific target gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for a ChIP experiment incorporating **A-395** treatment.



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Figure 2: Experimental workflow for ChIP with **A-395** pre-treatment.

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- To cite this document: BenchChem. [Application of A-395 in Chromatin Immunoprecipitation (ChIP)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15586389/docs#application-of-a-395-in-chromatin-immunoprecipitation-chip\]](https://www.benchchem.com/product/b15586389/docs#application-of-a-395-in-chromatin-immunoprecipitation-chip)

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